5-Methylspiro[1,2-dihydroindene-3,4'-piperidine]
Description
Properties
IUPAC Name |
5-methylspiro[1,2-dihydroindene-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-11-2-3-12-4-5-14(13(12)10-11)6-8-15-9-7-14/h2-3,10,15H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBSQPNOLQTYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC23CCNCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Cyclization
Procedure :
-
Starting Material : 5-Methyl-1-indanone is treated with a primary amine (e.g., 4-aminobutanol) under reductive conditions.
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.
-
Cyclization : Acid-catalyzed intramolecular nucleophilic substitution forms the piperidine ring.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Aminobutanol, EtOH, reflux | 85% | |
| 2 | NaBH₄, MeOH, 0°C | 90% | |
| 3 | HCl, toluene, 110°C | 75% |
Advantages : Straightforward and high-yielding.
Limitations : Requires precise control of stereochemistry at the spiro center.
Dieckmann Condensation for Piperidine Formation
Procedure :
-
Esterification : 5-Methyl-1,3-dihydroindene-3-carboxylic acid is converted to a diester (e.g., methyl ester).
-
Cyclization : Base-mediated Dieckmann condensation forms the 4-piperidone intermediate.
-
Reduction : LiAlH₄ reduces the ketone to the piperidine.
Key Data :
| Intermediate | Reagents | Yield |
|---|---|---|
| Diester | CH₃I, K₂CO₃ | 88% |
| 4-Piperidone | NaOMe, MeOH | 70% |
| Final Product | LiAlH₄, THF | 65% |
Mechanistic Insight : The reaction proceeds via enolate formation, followed by intramolecular acyl transfer.
Tosylation-Reduction Approach (Adapted from CN109180564B)
Procedure :
-
Hydroxymethyl Intermediate : 3-Hydroxy-5-methyl-1,2-dihydroindene is treated with ethyl chloroformate to form a carbonate.
-
Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) introduces a leaving group.
-
Nucleophilic Displacement : Piperidine is introduced via SN2 reaction.
-
Reduction : NaBH₄ reduces residual carbonyl groups.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, TEA, DCM, 0°C | 92% |
| Displacement | Piperidine, DMF, 80°C | 78% |
| Reduction | NaBH₄, MeOH | 95% |
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Spirocyclization via Grubbs Metathesis
Procedure :
-
Diene Synthesis : 5-Methyl-1,2-dihydroindene-3-carbaldehyde is converted to a diene using Wittig reagents.
-
Ring-Closing Metathesis : Grubbs catalyst (2nd generation) induces spirocyclization.
Key Data :
| Step | Catalyst | Solvent | Yield |
|---|---|---|---|
| Metathesis | Grubbs II (5 mol%) | DCM, 40°C | 60% |
Limitations : High catalyst cost and moderate yields.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Key Advantage |
|---|---|---|---|
| Reductive Amination | 70–85% | High | Low cost |
| Dieckmann Condensation | 60–70% | Moderate | Atom-economic |
| Tosylation-Reduction | 75–95% | High | High purity |
| Grubbs Metathesis | 50–60% | Low | Stereocontrol |
Critical Challenges and Solutions
-
Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) to manage spiro center configuration.
-
Methyl Group Introduction : Friedel-Crafts alkylation with methyl chloride/AlCl₃ on pre-formed dihydroindene (80% yield,).
-
Byproduct Formation : Chromatographic purification (SiO₂, ethyl acetate/hexane) resolves regioisomers.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro[1,2-dihydroindene-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Building Block in Organic Synthesis
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its spirocyclic nature allows for the formation of diverse derivatives through various chemical reactions.
Reaction Types
- Oxidation : Can be oxidized to yield ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : Reduction reactions can produce alcohols or amines through hydrogenation.
- Substitution : Nucleophilic and electrophilic substitution reactions are feasible depending on functional groups present.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |
| Reduction | Hydrogen gas with palladium | Alcohols, Amines |
| Substitution | N-bromosuccinimide | Halogenated products |
Antimicrobial and Anticancer Properties
Research indicates that 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds derived from this structure can inhibit the activity of specific cancer-related targets such as the c-Met receptor tyrosine kinase.
- Case Study : A study focused on spiro[indoline-3,4'-piperidine]-2-ones demonstrated significant inhibitory effects on c-Met with IC(50) values ranging from 0.0147 to 17 μM in TR-FRET-based assays .
Drug Development
Due to its unique structural features, 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] is being explored as a candidate for drug development. Its ability to interact with various biological targets makes it a promising lead compound for pharmaceutical applications.
- Mechanism of Action : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various therapeutic effects.
Material Science
In industry, this compound is utilized in the development of new materials and catalysts. Its unique properties can enhance the performance of materials used in various applications.
Mechanism of Action
The mechanism of action of 5-Methylspiro[1,2-dihydroindene-3,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- OX1R Antagonism: The dihydroindene spiro-piperidine scaffold is critical for OX1R binding, as non-spiro decahydroisoquinoline derivatives lack activity .
- PAR2 Inhibition : Despite structural similarity to potent PAR2 inhibitors like triptolide, 5-methylspiro[1,2-dihydroindene-3,4'-piperidine] shows weak activity, suggesting receptor-specific steric or electronic requirements .
- Synthetic Flexibility : Modular synthesis allows for derivatization at the piperidine nitrogen (e.g., sulfonylation) or dihydroindene ring, enabling optimization for diverse targets .
Biological Activity
5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] is an intriguing compound due to its unique spirocyclic structure, which combines a piperidine ring with a dihydroindene moiety. This structural configuration not only influences its chemical properties but also its biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] is C₁₅H₁₉N. The presence of a methyl group enhances its lipophilicity, which is crucial for receptor interactions and biological activity.
Key Structural Features
- Spirocyclic Configuration : Contributes to unique spatial arrangements influencing biological interactions.
- Piperidine Ring : Known for diverse pharmacological effects.
- Dihydroindene Moiety : Imparts additional reactivity and potential biological targets.
The biological activity of 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] is primarily attributed to its interaction with various molecular targets. These interactions may involve binding to specific receptors or enzymes, modulating their activity and leading to various pharmacological effects. Research indicates that the compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Neuropharmacological Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly in the context of central nervous system disorders .
Biological Activities
Research has identified several biological activities associated with 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine], including:
- Antimicrobial Properties : Studies indicate effectiveness against specific pathogens.
- Cytotoxicity : Preliminary data suggest potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.
- Neuromodulation : Potential applications in treating neurological disorders by modulating glutamate receptors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine], a comparison with structurally related compounds reveals insights into its biological profile.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Fluorospiro[1,2-dihydroindole-3,4'-piperidine] | C₁₂H₁₄FN | Contains fluorine; studied for neuropharmacological effects |
| Spiro[1H-indole-3,4'-piperidine] | C₁₄H₁₆N | Lacks methyl group; exhibits similar biological activities |
| 1-Acetylspiro[1H-indole-3,4'-piperidine] | C₁₅H₁₇N | Contains an acetyl group; used in drug development |
The distinct spirocyclic structure of 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] may confer unique biological activities compared to its analogs. The methyl group at a specific position enhances its lipophilicity and receptor interaction potential.
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Neuropharmacology Study : A study assessed the effects of 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] on mGluR2 receptors. Results indicated that the compound could act as a positive allosteric modulator (PAM), enhancing glutamate signaling while reducing excessive neurotransmission associated with conditions like epilepsy and schizophrenia .
- Cytotoxicity Assay : In vitro tests demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction and modulation of cell cycle progression.
Q & A
Q. What synthetic strategies are recommended for 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine], and how can reaction conditions be optimized?
Methodological Answer: Synthesis of spiro-piperidine derivatives typically involves multicomponent reactions or cycloadditions. For example, analogous spiro compounds (e.g., spiro[indole-3,4'-piperidine]) are synthesized via acylation of piperidine precursors under mild conditions . Key steps include:
- Precursor Selection : Use commercially available 1-benzyl-4-piperidone derivatives as starting materials for spiro-fused systems .
- Catalysis : Acidic catalysts like p-toluenesulfonic acid (p-TsOH) enhance reaction efficiency in multicomponent syntheses .
- Optimization : Adjust solvent polarity (e.g., dichloromethane or ethanol) and temperature (25–80°C) to improve yield (typically 70–95%) .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by GC-MS or HPLC .
Q. How can the structural integrity of 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] be confirmed post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and computational methods:
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts to analogous spiro-piperidines (e.g., spiro[piperidine-4,2'-quinolines], δ 1.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS .
- Computational Validation :
- Compare experimental IR spectra with DFT-calculated vibrational modes .
- Use molecular docking to predict spiro-conformation stability .
Advanced Research Questions
Q. What computational strategies predict regioselectivity in reactions involving 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] intermediates?
Methodological Answer: Regioselectivity in spiro-piperidine systems can be modeled using:
- Distortion/Interaction Analysis : Quantify energy barriers for competing reaction pathways (e.g., cycloadditions). For example, 3,4-piperidyne intermediates exhibit regioselectivity due to inductive effects and orbital interactions .
- DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G(d) level to identify dominant pathways .
- Case Study : In reactions with unsymmetrical dienophiles, the distortion energy of the alkyne moiety determines regioselectivity (>80% selectivity in some cases) .
Q. How can contradictions in pharmacological data (e.g., varying IC50 values) be systematically resolved for this compound?
Methodological Answer: Address discrepancies through standardized experimental design:
- Assay Conditions :
- Control pH (e.g., ammonium acetate buffer, pH 6.5) and solvent polarity to minimize false positives .
- Use validated cell lines (e.g., HEK293 for kinase assays) and replicate experiments (n ≥ 3) .
- Data Normalization :
- Reference internal standards (e.g., staurosporine for kinase inhibition) to calibrate IC50 values .
- Apply statistical tools (e.g., ANOVA) to differentiate biological variability from methodological errors .
- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., N-substituted piperidines) to identify trends in activity .
Q. What strategies mitigate stability issues during storage of 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine]?
Methodological Answer: Stability protocols for spiro-piperidines include:
- Storage Conditions :
- Stability Testing :
- Monitor degradation via HPLC at intervals (0, 3, 6 months) .
- Accelerated aging studies (40°C/75% RH for 1 month) predict long-term stability .
- Formulation : Prepare hydrochloride salts to enhance shelf life (>24 months) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the reactivity of 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine] with oxidizing agents?
Methodological Answer: Conflicting reactivity reports often stem from:
- Impurity Effects : Trace metals (e.g., Fe³⁺) may catalyze unintended side reactions. Pre-purify reagents via chelation (EDTA wash) .
- Concentration Dependence : Test reactivity at multiple concentrations (0.1–10 mM) to identify threshold effects .
- Control Experiments : Compare reactivity with structurally similar compounds (e.g., non-spiro piperidines) to isolate spiro-specific behavior .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Spiro-Piperidine Derivatives
| Parameter | Value/Description | Reference |
|---|---|---|
| ¹H NMR (piperidine CH2) | δ 1.8–2.2 ppm (multiplet) | |
| ¹³C NMR (spiro carbon) | δ 45–55 ppm | |
| HRMS ([M+H]⁺) | m/z calculated vs. observed (Δ < 2 ppm) |
Q. Table 2. Stability of Spiro-Piperidines Under Accelerated Aging
| Condition | Degradation (%) at 6 Months | Reference |
|---|---|---|
| –20°C (argon) | <5% | |
| 25°C (ambient air) | 15–20% | |
| 40°C/75% RH | 30–40% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
